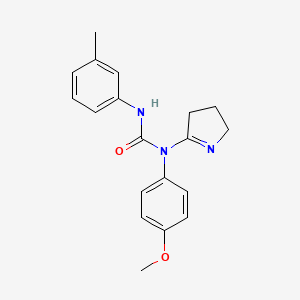

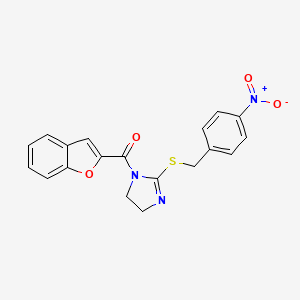

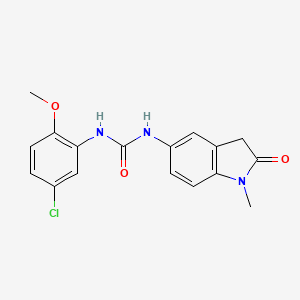

![molecular formula C22H24ClNO5S B2550006 Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518322-05-9](/img/structure/B2550006.png)

Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonyl-containing compounds is well-documented in the provided papers. For instance, the synthesis of poly(arylene ether)s with pendent sulfonyl groups is achieved through nucleophilic aromatic substitution (NAS) polycondensation reactions, followed by cross-coupling reactions . Another paper describes the one-pot synthesis of 4-(alkylamino)-1-(arylsulfonyl) compounds via a multicomponent reaction, indicating the versatility of sulfonyl groups in synthetic chemistry . Additionally, the synthesis of vinyl sulfone-modified carbohydrates involves multiple steps, including oxidation and elimination reactions, showcasing the reactivity of sulfonyl groups .

Molecular Structure Analysis

The molecular structures of sulfonyl-containing compounds are characterized using various spectroscopic techniques. For example, the structures of highly functionalized pyrrolones are corroborated by IR, NMR, and X-ray crystallography . The stability of the carbon–iodine functionality in the synthesis of iodo functional poly(arylene ether sulfone) is confirmed by model reactions and NMR data .

Chemical Reactions Analysis

The reactivity of sulfonyl and sulfoxide groups is explored in several papers. Electrophile-induced cyclization reactions of alkatrienyl sulfoxides and sulfones are investigated, demonstrating the potential for synthesizing heterocyclic compounds . The reactivity of benzoxazaphospholes with acid catalysts under phosphoramidite chemistry conditions is also studied, highlighting the utility of sulfonyl groups in oligonucleotide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by their functional groups. The dynamic NMR behavior of some pyrrolones due to restricted rotation around the CN bond is an example of how molecular structure can affect physical properties . The antimicrobial activity of new heterocycles based on benzene sulfonamido pyrazole indicates the potential biological applications of these compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate and its derivatives have been extensively studied for their chemical synthesis and structural analysis. Research in this area focuses on the synthesis of various compounds for potential therapeutic applications, particularly as antiviral and anticancer agents. For instance, studies have synthesized and analyzed derivatives for their anti-HIV activity, exploring how structural modifications can lead to the development of new antiviral agents. Quantum structure-activity relationships of these novel structural congeners have been discussed to understand their potential therapeutic applications (Syed et al., 2011). Additionally, the synthesis of benzofuran derivatives incorporating different substituents has been investigated for their binding affinities as 5-HT4 receptor antagonists, indicating their potential in modulating serotonin receptors (López-Rodríguez et al., 2003).

Pharmacological Evaluation

Pharmacological evaluations of compounds related to Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate have focused on their efficacy as receptor antagonists and their potential as treatment options for various conditions. For example, compounds have been developed and tested as 5-HT₆ receptor antagonists, showing promising activity in animal models of cognition, indicating their potential use in treating cognitive disorders (Nirogi et al., 2012). Additionally, research has been conducted on the synthesis and in vitro antimicrobial screening of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, highlighting their antimicrobial properties and potential pharmaceutical applications (Idrees et al., 2020).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of benzofuran derivatives and related compounds have been a significant focus of research. Studies have synthesized and evaluated the antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, providing insights into their potential use in developing new antimicrobial agents (El‐Emary et al., 2002). Furthermore, research has explored the design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists, investigating their pharmacological profiles and potential applications in gastrointestinal motility (Sonda et al., 2003).

Propiedades

IUPAC Name |

pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO5S/c1-4-5-6-11-28-22(25)21-15(3)29-20-10-7-16(13-18(20)21)24-30(26,27)17-8-9-19(23)14(2)12-17/h7-10,12-13,24H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVBJKBAICCTBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

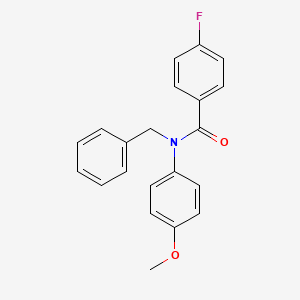

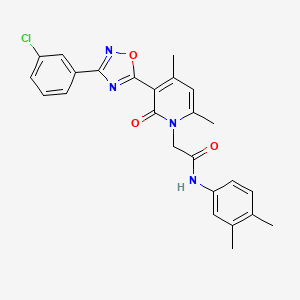

![4-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2549924.png)

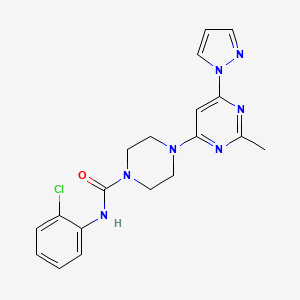

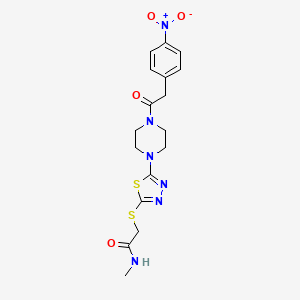

![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)

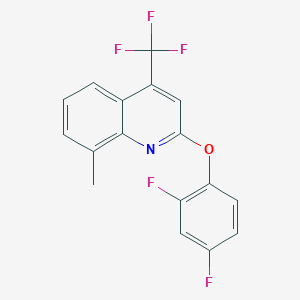

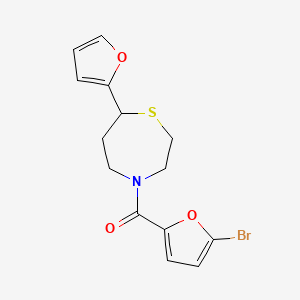

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2549936.png)

![5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549940.png)

![4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2549944.png)